An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-Methoxythiazole
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-Methoxythiazole
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of 5-methoxythiazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to this important heterocyclic scaffold. We will explore the expected chemical shifts based on electronic effects, outline protocols for experimental data acquisition and computational prediction, and discuss the nuances of spectral interpretation.
Introduction: The Significance of the Thiazole Moiety and NMR Characterization
Thiazole rings are a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. Their unique electronic properties and ability to engage in various intermolecular interactions make them a privileged scaffold in drug design. 5-Methoxythiazole, as a substituted thiazole, presents an interesting case for spectroscopic analysis, where the interplay between the heteroaromatic ring and the electron-donating methoxy group dictates its chemical reactivity and, consequently, its NMR spectral signature.
A precise understanding of the ¹H and ¹³C NMR spectra of 5-methoxythiazole is paramount for its unambiguous identification, purity assessment, and for studying its interactions with biological targets. NMR spectroscopy serves as a powerful tool to probe the electronic environment of each atom within the molecule, providing invaluable insights for synthetic chemists and structural biologists alike.
Predicted ¹H and ¹³C NMR Chemical Shifts of 5-Methoxythiazole
Due to the absence of a publicly available, dedicated experimental spectrum for 5-methoxythiazole, this guide presents predicted chemical shift ranges. These predictions are synthesized from the known electronic effects of the methoxy substituent on aromatic systems and typical chemical shift values for thiazole and other heteroaromatic compounds.[1][2]
The methoxy group is a strong a-donor through resonance (+M effect) and a weak σ-withdrawer through induction (-I effect). In aromatic systems, the resonance effect dominates, leading to increased electron density at the ortho and para positions.[1][3] In the case of 5-methoxythiazole, the methoxy group is expected to significantly shield the H4 proton.
Below is a table summarizing the predicted chemical shifts for 5-methoxythiazole in a common deuterated solvent like CDCl₃.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Rationale |
| H2 | ¹H | 8.5 - 8.7 | The proton at the C2 position of the thiazole ring is typically the most deshielded due to the inductive effect of the adjacent sulfur and nitrogen atoms. |
| H4 | ¹H | 7.0 - 7.3 | The H4 proton is expected to be significantly shielded by the strong electron-donating resonance effect of the methoxy group at the C5 position. |
| -OCH₃ | ¹H | 3.8 - 4.0 | This range is characteristic for methoxy protons attached to an aromatic system. |
| C2 | ¹³C | 150 - 155 | The C2 carbon is highly deshielded due to its position between two heteroatoms. |
| C4 | ¹³C | 115 - 120 | The C4 carbon is expected to be shielded due to the electron-donating effect of the methoxy group. |
| C5 | ¹³C | 158 - 162 | The C5 carbon, directly attached to the oxygen of the methoxy group, will be significantly deshielded. |
| -OCH₃ | ¹³C | 55 - 60 | This is a typical chemical shift for a methoxy carbon attached to an aromatic ring.[4] |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 5-methoxythiazole, a standardized experimental workflow should be followed. This protocol is designed to ensure accuracy and reproducibility.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of purified 5-methoxythiazole into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d (CDCl₃) is often a good starting point for many organic molecules.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., using the zgdc pulse program on Bruker instruments) is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
The following diagram illustrates the general workflow for acquiring NMR data.
Caption: Experimental workflow for NMR data acquisition.
The Influence of Solvent Effects
The choice of deuterated solvent can influence the chemical shifts observed in both ¹H and ¹³C NMR spectra.[5][6][7] This is due to interactions between the solvent and the analyte, such as hydrogen bonding and polarity effects. For 5-methoxythiazole, a polar molecule, moving from a non-polar solvent like C₆D₆ to a polar aprotic solvent like DMSO-d₆, or a polar protic solvent like CD₃OD, is likely to cause downfield shifts for the ring protons, particularly H2 and H4, due to increased solvent polarity.
Computational Prediction of NMR Chemical Shifts
In the absence of experimental data, or to further validate experimental findings, computational chemistry provides a powerful tool for predicting NMR chemical shifts with high accuracy.[8][9] Density Functional Theory (DFT) is a widely used method for this purpose.
Recommended Computational Protocol:
-
Structure Optimization:
-
The 3D structure of 5-methoxythiazole should first be optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
-
NMR Chemical Shift Calculation:
-
Following geometry optimization, the NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method with a larger basis set for better accuracy (e.g., B3LYP/6-311+G(2d,p)).[10][11]
-
The calculations should ideally include a solvent model (e.g., the Polarizable Continuum Model - PCM) to account for solvent effects.[12]
-
-
Data Analysis:
-
The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the calculated shielding of TMS using the same level of theory.
-
The relationship between these computational steps is visualized below.
Caption: Workflow for computational NMR chemical shift prediction.
Conclusion
This technical guide provides a robust framework for understanding and determining the ¹H and ¹³C NMR chemical shifts of 5-methoxythiazole. By combining theoretical predictions based on fundamental electronic principles with detailed protocols for both experimental acquisition and computational modeling, researchers are well-equipped to characterize this important molecule. The presented data and methodologies will aid in the synthesis, purification, and structural elucidation of 5-methoxythiazole and its derivatives, thereby supporting advancements in medicinal chemistry and drug development.
References
-
Lambert, M., Olsen, L., & Jaroszewski, J. W. (2006). Stereoelectronic effects on 1H nuclear magnetic resonance chemical shifts in methoxybenzenes. The Journal of organic chemistry, 71(25), 9449–9457. [Link]
-
Paredes, E., et al. (2012). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 834-843. [Link]
-
Chen, Z., et al. (2022). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 62(15), 3569-3578. [Link]
-
Contreras, R. H., et al. (1995). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. The Journal of Physical Chemistry, 99(40), 14786-14790. [Link]
-
Helgaker, T., Jaszuński, M., & Ruud, K. (1999). Ab Initio Methods for the Calculation of NMR Shielding and Indirect Spin−Spin Coupling Constants. Chemical Reviews, 99(1), 293-352. [Link]
-
Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509. [Link]
-
Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999-3094. [Link]
-
Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1476. [Link]
-
Grimblat, N., et al. (2015). Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. Journal of Organic Chemistry, 80(3), 1751-1756. [Link]
-
Witanowski, M., et al. (1989). Study of solvent effects on the nitrogen NMR shieldings of some indolizines. Magnetic Resonance in Chemistry, 27(4), 354-357. [Link]
-
ResearchGate. (n.d.). 13 C and 1 H NMR chemical shifts (ppm) for the imidazole, thiazole, or quinoline rings of the diketones (1-4) and related compounds. Retrieved from [Link]
-
ResearchGate. (2017). Methoxy gp on aromatic ring ?. Retrieved from [Link]
-
Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]
-
Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of University of Babylon for Pure and Applied Sciences, 29(1), 1-11. [Link]
-
da Silva, A. B. F., et al. (2003). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O NMR Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 14(3), 443-447. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biocomp.chem.uw.edu.pl [biocomp.chem.uw.edu.pl]
- 6. unn.edu.ng [unn.edu.ng]
- 7. scielo.br [scielo.br]
- 8. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
